molecular formula C71H54BF24IrNOP- B3220315 (S,S)-(COD)Ir[Bn-SpinPHOX] CAS No. 1195511-56-8

(S,S)-(COD)Ir[Bn-SpinPHOX]

Cat. No.: B3220315
CAS No.: 1195511-56-8
M. Wt: 1627.2 g/mol
InChI Key: MGHZIMDVYIGXGD-VRIRJSKSSA-N
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Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is a cornerstone of modern organic chemistry, enabling the selective synthesis of a specific enantiomer of a chiral molecule. fiveable.me This is of paramount importance in the pharmaceutical and agrochemical industries, where the different enantiomers of a compound can exhibit vastly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even harmful. fiveable.mebohrium.com Asymmetric catalysis provides an efficient and atom-economical route to producing optically pure compounds, which are essential for the development of new drugs and other bioactive molecules. fiveable.mechiralpedia.comchinesechemsoc.org The field has seen significant advancements, recognized by Nobel Prizes in 2001 and 2021 for contributions to transition metal-catalyzed asymmetric reactions and organocatalysis, respectively. chinesechemsoc.org

Overview of Chiral Transition Metal Catalysts for Enantioselective Hydrogenation

Enantioselective hydrogenation, a key transformation in asymmetric catalysis, relies heavily on chiral transition metal catalysts. ajchem-b.com Complexes of rhodium, ruthenium, and iridium are particularly prominent in this area. ajchem-b.comwikipedia.org These metals, when combined with chiral ligands, can effectively catalyze the addition of hydrogen to prochiral substrates like alkenes, ketones, and imines, yielding chiral products with high enantiomeric excess (ee). ajchem-b.comresearchgate.net The development of a diverse array of chiral ligands has been crucial to the success and broad applicability of this methodology. sioc-journal.cn

Historical Development and Prominence of Iridium Complexes in Asymmetric Hydrogenation

The field of asymmetric hydrogenation has a rich history, with early breakthroughs in the 1960s demonstrating the feasibility of using homogeneous catalysts. wikipedia.org While rhodium and ruthenium catalysts were initially at the forefront, the development of Crabtree's catalyst in 1979 marked a significant milestone for iridium in this domain. wikipedia.orgrsc.org Iridium catalysts proved to be highly active for the hydrogenation of even challenging, unfunctionalized olefins. rsc.orgdiva-portal.org A major advancement came with the introduction of N,P-ligands, which, when combined with iridium, led to highly selective catalysts for a variety of substrates. rsc.org The use of weakly coordinating counterions, such as BArF, further enhanced the catalytic activity of these iridium complexes. rsc.orgdiva-portal.org Mechanistic studies have suggested that iridium-catalyzed hydrogenations can proceed through an Ir(III)/Ir(V) catalytic cycle. diva-portal.orgbohrium.comresearchgate.net

Evolution and Design Principles of Phosphine-Oxazoline (PHOX) Ligands in Chiral Catalysis

Phosphine-oxazoline (PHOX) ligands, first introduced in the early 1990s, have become a privileged class of ligands in asymmetric catalysis. nih.govresearchgate.net These P,N-bidentate ligands combine a phosphine (B1218219) moiety with a chiral oxazoline (B21484) ring, creating a C1-symmetric environment that can effectively induce chirality in a wide range of metal-catalyzed reactions. researchgate.netacs.org The modular nature of PHOX ligands allows for systematic tuning of their steric and electronic properties by modifying the substituents on both the phosphine and the oxazoline components. cambridgenetwork.co.uk This adaptability has led to the development of extensive libraries of PHOX ligands, enabling the optimization of catalysts for specific transformations, including palladium-catalyzed allylic substitutions and iridium-catalyzed hydrogenations. researchgate.netacs.org

Introduction to Spirochinesechemsoc.orgchinesechemsoc.org-1,6-nonadiene-based Phosphine-Oxazoline (SpinPHOX) Ligands

SpinPHOX ligands, based on a spiro sioc-journal.cnsioc-journal.cn-1,6-nonadiene backbone, represent a significant innovation in chiral ligand design. chinesechemsoc.orgoup.com These ligands possess a rigid spirocyclic framework that creates a well-defined and sterically demanding chiral pocket around the metal center. sioc-journal.cncambridgenetwork.co.uk This rigidity is crucial for achieving high levels of enantioselectivity in catalytic reactions. cambridgenetwork.co.uk The spiro structure effectively restricts the conformational flexibility of the ligand, leading to a more predictable and effective transfer of chirality from the ligand to the substrate. chinesechemsoc.org

The integration of spiro scaffolds into ligand design has been a successful strategy for developing highly effective chiral catalysts. chinesechemsoc.orgsioc-journal.cn Chiral spiro ligands, including those with spirobiindane and spiro sioc-journal.cnsioc-journal.cnnonane skeletons, have demonstrated exceptional performance in various asymmetric transformations. chinesechemsoc.orgoup.com The rationale behind using spirocyclic structures lies in their ability to provide a rigid and well-defined three-dimensional chiral environment. This rigidity minimizes unwanted conformational changes during the catalytic cycle, thereby enhancing enantiocontrol. chinesechemsoc.org Specifically, in the context of PHOX ligands, the spiro backbone enforces a specific spatial arrangement of the phosphine and oxazoline moieties, leading to highly efficient and selective catalysts. nih.gov

Research Findings on (S,S)-(COD)Ir[Bn-SpinPHOX]

The iridium(I) complex of SpinPHOX ligands has proven to be a highly effective catalyst for the asymmetric hydrogenation of a diverse range of substrates.

Hydrogenation of Unsaturated Compounds

Ir-SpinPHOX catalysts have demonstrated remarkable efficiency in the enantioselective hydrogenation of various unsaturated compounds.

Substrate TypeProductEnantiomeric Excess (ee)Reference
(E)-2-(hydroxymethyl)-3-arylacrylic acidsOptically active 3-aryl-2-hydroxymethylpropionoic acidsup to 95% sioc-journal.cn
3-YlidenephthalidesChiral 3-substituted phthalidesup to 98% nih.govresearchgate.net
Indole (B1671886) and Benzofuran (B130515) DerivativesChiral benzoheterocycles>99% in most cases nih.gov
Cyclic α-Alkylidene Carbonyl CompoundsOptically active carbonyl compounds with an α-chiral carbon centerup to 98% researchgate.net

This table is interactive. Click on the headers to sort.

Synthesis of Chiral Amines

The synthesis of chiral amines, which are crucial building blocks for pharmaceuticals and agrochemicals, is another area where Ir-SpinPHOX catalysts have excelled. chinesechemsoc.orgkanto.co.jpresearchgate.net

Substrate TypeCatalyst SystemProductEnantiomeric Excess (ee)Reference
N-aryl iminesIridium complexes with phosphino-oxazoline ligandsChiral aminesup to 97% nih.gov
Dialkyl iminesChiral iridium catalyst with spiro phosphine-amine-phosphine ligandChiral aminesHigh chinesechemsoc.org
Ketones (via reductive amination)Asymmetric iridium catalysts with chiral amino alcoholsOptically active aminesHigh kanto.co.jp
N-aryl α-aryl furan-containing iminesIridium-catalyzed hydrogenationUnnatural N-alkyl arylalaninesHigh whiterose.ac.uk

This table is interactive. Click on the headers to sort.

Specific Focus on (S,S)-(COD)Ir[Bn-SpinPHOX] as a Privileged Asymmetric Catalyst

Within the arsenal (B13267) of modern asymmetric catalysts, certain ligand-metal combinations demonstrate exceptional versatility and effectiveness across a broad spectrum of substrates and reaction types. These are often referred to as "privileged chiral catalysts". researchgate.netnih.govresearchgate.net The complex (S,S)-(COD)Ir[Bn-SpinPHOX] is a prominent example of such a privileged catalyst, widely recognized for its high performance in enantioselective transformations. psu.edu

This air-stable, red solid is an organometallic iridium(I) complex composed of three key parts:

Iridium(I) Center : The catalytically active metal.

1,5-Cyclooctadiene (B75094) (COD) : A labile diene ligand that is readily displaced by hydrogen and the substrate during the catalytic cycle, making the compound an excellent and stable pre-catalyst. nih.gov

Bn-SpinPHOX Ligand : The chiral engine of the complex. This P,N-bidentate ligand's name denotes its specific structure:

SpinPHOX : Refers to the Spiro [4.4]nona-1,6-diene backbone linked to a Ph osphine and an Ox azoline ring. The defining feature is the spirocyclic carbon center, which imparts significant rigidity. chinesechemsoc.orgrsc.org

(S,S) : This designation specifies the absolute configuration at the spirocyclic backbone and the chiral center of the oxazoline ring. It is the chirality of the spiro backbone that is the primary determinant of the resulting product's stereochemistry. researchgate.netthieme-connect.com

Bn : Indicates a benzyl (B1604629) group attached to the chiral carbon of the oxazoline ring, which sterically fine-tunes the chiral pocket.

The privileged status of (S,S)-(COD)Ir[Bn-SpinPHOX] stems from its consistent ability to achieve high conversions and exceptional levels of enantioselectivity (often >95% ee) in the asymmetric hydrogenation of diverse and challenging substrates.

Detailed Research Findings

The efficacy of (S,S)-(COD)Ir[Bn-SpinPHOX] and closely related Ir-SpinPHOX catalysts has been demonstrated in numerous demanding asymmetric hydrogenations.

Tandem Hydrogenation and Spiroketalization: A standout application of the (S,S)-Bn-SpinPHOX/Ir complex is in the catalytic asymmetric synthesis of aromatic spiroketals from α,α′-bis(2-hydroxyarylidene) ketones. nih.govsci-hub.se This reaction proceeds via a tandem sequence where the catalyst first facilitates the double asymmetric hydrogenation of two C=C bonds. Subsequently, the dihydroxyketone intermediate undergoes a spontaneous and highly diastereoselective spiroketalization. nih.govsci-hub.se This process generates the final aromatic spiroketal product in a single pot with high yields, excellent diastereomeric ratios, and outstanding enantioselectivity. sci-hub.seacs.org

Table 1: Asymmetric Hydrogenation/Spiroketalization of α,α′-Bis(2-hydroxyarylidene) Ketones Catalyzed by (S,S)-Bn-SpinPHOX/Ir Complex sci-hub.se
SubstrateProductYield (%)Diastereomeric Ratio (trans/cis)Enantiomeric Excess (ee, %)
α,α′-Bis(2-hydroxybenzylidene)cyclohexanoneAromatic Spiroketal95>98/2>99
α,α′-Bis(5-bromo-2-hydroxybenzylidene)cyclohexanoneBr-Substituted Aromatic Spiroketal96>98/2>99
α,α′-Bis(2-hydroxy-5-methoxybenzylidene)cyclohexanoneMeO-Substituted Aromatic Spiroketal9296/4>99

Hydrogenation of Cyclic α-Alkylidene Carbonyls: SpinPHOX/Ir(I) catalysts are highly effective for the hydrogenation of exocyclic C=C bonds in α,β-unsaturated cyclic carbonyls. nih.gov This includes challenging six- and seven-membered α-alkylidene lactams, lactones, and ketones. researchgate.netnih.gov The resulting optically active products, which bear an α-chiral carbon center, are valuable intermediates in pharmaceutical science. thieme-connect.comnih.gov This methodology has been successfully applied to the asymmetric synthesis of the anti-inflammatory drug loxoprofen (B1209778) and its analogues. researchgate.netnih.gov

Table 2: Asymmetric Hydrogenation of Cyclic α-Alkylidene Carbonyls with SpinPHOX/Ir(I) Catalysts nih.gov
SubstrateProductConversion (%)Enantiomeric Excess (ee, %)
(Z)-3-Benzylidenepiperidin-2-one(R)-3-Benzylpiperidin-2-one>9998
(Z)-3-Benzylideneazepan-2-one(R)-3-Benzylazepan-2-one>9998
3-Benzylidenetetrahydrofuran-2-one(R)-3-Benzyldihydrofuran-2-one>9995
(E)-2-Benzylidenecycloheptanone(R)-2-Benzylcycloheptanone>9997

Hydrogenation of (E)-2-(Hydroxymethyl)-3-Arylacrylic Acids: The (S,S)-SpinPHOX/Ir(I) catalytic system has also proven highly effective for the asymmetric hydrogenation of various (E)-2-(hydroxymethyl)-3-arylacrylic acids. sioc-journal.cn These reactions produce optically active 3-aryl-2-hydroxymethylpropionoic acids, which are useful chiral building blocks for pharmaceuticals like Alvimopan and Ecadotril, with excellent enantiopurities. sioc-journal.cn

Table 3: Asymmetric Hydrogenation of (E)-2-(Hydroxymethyl)-3-Arylacrylic Acids with an (S,S)-SpinPHOX/Ir(I) Catalyst sioc-journal.cn
Substrate (Aryl Group)ProductConversion (%)Enantiomeric Excess (ee, %)
Phenyl(S)-2-(Hydroxymethyl)-3-phenylpropanoic acid>9994
4-Fluorophenyl(S)-3-(4-Fluorophenyl)-2-(hydroxymethyl)propanoic acid>9995
4-Chlorophenyl(S)-3-(4-Chlorophenyl)-2-(hydroxymethyl)propanoic acid>9995
2-Naphthyl(S)-2-(Hydroxymethyl)-3-(naphthalen-2-yl)propanoic acid>9994

The collective findings underscore the privileged nature of the (S,S)-(COD)Ir[Bn-SpinPHOX] catalyst, showcasing its broad applicability and high efficiency in creating chiral molecules that are of significant academic and industrial interest.

Properties

IUPAC Name

[(5S)-9-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24.C31H30NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-4-12-24(13-5-1)22-25-23-33-30(32-25)28-18-10-20-31(28)21-11-19-29(31)34(26-14-6-2-7-15-26)27-16-8-3-9-17-27;1-2-4-6-8-7-5-3-1;/h1-12H;1-9,12-19,25H,10-11,20-23H2;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;25-,31-;;/m.0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHZIMDVYIGXGD-VRIRJSKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC2(CCC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=NC(CO5)CC6=CC=CC=C6.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1C=C([C@@]2(C1)C(=CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H54BF24IrNOP-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1627.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Methodologies for Catalyst Preparation and Ligand Development

Synthetic Routes for the Bn-SpinPHOX Ligand

The Bn-SpinPHOX ligand, a C2-symmetric spiro bis(phosphine-oxazoline), is synthesized through a multi-step sequence that requires precise control over stereochemistry.

The synthesis typically commences from a chiral pool starting material to establish the desired stereochemistry. A common precursor is derived from an amino acid, which provides the initial chiral center that directs the stereochemical outcome of subsequent reactions. For Bn-SpinPHOX, a derivative of (S)-phenylalaninol is often utilized to introduce the benzyl (B1604629) group and set the (S) configuration at the stereogenic centers of the oxazoline (B21484) rings.

Stereochemical control is paramount and is often achieved through substrate-controlled diastereoselective reactions. The inherent chirality of the starting material guides the formation of the subsequent stereocenters, leading to the desired (S,S) configuration in the final ligand.

The synthesis of the spirocyclic core of the SpinPHOX ligand framework is a critical phase. This often involves the construction of a spirobiindane or a related rigid backbone. The key reaction steps typically include:

Amide Formation: The chiral amino alcohol is reacted with a dicarboxylic acid chloride to form a diamide (B1670390).

Oxazoline Ring Formation: The diamide is then cyclized to form the bis(oxazoline) core. This is a crucial step where the stereochemistry from the precursor is transferred to the newly formed heterocyclic rings. Reaction conditions, such as the choice of dehydrating agent and temperature, are optimized to ensure high yields and prevent racemization.

Introduction of the Phosphine (B1218219) Moiety: The final step in the ligand synthesis is the introduction of the diphenylphosphino group. This is typically achieved by ortho-lithiation of the bis(oxazoline) core followed by reaction with chlorodiphenylphosphine. The stoichiometry and temperature of this reaction are carefully controlled to ensure selective mono-phosphinylation.

Optimization of reaction conditions at each stage is essential to maximize yield and maintain stereochemical integrity. This includes the careful selection of solvents, reagents, and reaction temperatures.

The final Bn-SpinPHOX ligand must be of high purity to ensure optimal performance in catalysis. Purification is typically achieved through column chromatography on silica (B1680970) gel.

The purity of the ligand is assessed using several analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the structure of the ligand and to check for the presence of impurities.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric excess (ee) of the ligand, ensuring that it has been synthesized with the correct stereochemistry.

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized ligand.

The data from these analyses are compiled to ensure the ligand meets the stringent purity requirements for use in asymmetric catalysis.

Table 1: Summary of Key Stages in Bn-SpinPHOX Ligand Synthesis

Stage Description Key Considerations
Precursor Synthesis Preparation of the chiral building blocks, often from amino acids. Selection of appropriate chiral starting material to define the final stereochemistry.
Spiro Core Formation Construction of the rigid spirocyclic backbone of the ligand. Diastereoselective reactions to control the formation of multiple stereocenters.
Oxazoline Synthesis Formation of the two oxazoline rings. Optimization of cyclization conditions to avoid side reactions and racemization.
Phosphinylation Introduction of the diphenylphosphino group. Stoichiometric control to achieve mono-substitution.
Purification Isolation and purification of the final ligand. Chromatographic techniques to remove impurities and byproducts.

| Purity Assessment | Characterization and determination of enantiomeric excess. | NMR, HPLC, and mass spectrometry to confirm structure and purity. |

Complexation Chemistry of Iridium with Bn-SpinPHOX Ligands

The final step in the preparation of the catalyst is the coordination of the Bn-SpinPHOX ligand to an iridium(I) center.

The iridium precatalyst is typically prepared by reacting the Bn-SpinPHOX ligand with a suitable iridium(I) precursor, most commonly chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]2.

The reaction involves the displacement of the chloride ligands from the iridium precursor by the nitrogen and phosphorus atoms of the Bn-SpinPHOX ligand, which acts as a bidentate P,N-ligand. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the iridium(I) center.

Stoichiometric control is crucial in this step. A slight excess of the ligand is often used to ensure complete reaction of the iridium precursor. The reaction mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy. The resulting (S,S)-(COD)Ir[Bn-SpinPHOX] complex is then isolated and purified, often by precipitation or crystallization.

Table 2: Typical Reaction Parameters for the Synthesis of (S,S)-(COD)Ir[Bn-SpinPHOX]

Parameter Condition
Iridium Precursor [Ir(COD)Cl]2
Ligand (S,S)-Bn-SpinPHOX
Stoichiometry (Ir:Ligand) Typically 1:1.05 to 1:1.1
Solvent Anhydrous, degassed dichloromethane or THF
Atmosphere Inert (Argon or Nitrogen)
Temperature Room Temperature
Reaction Time 1-4 hours

| Work-up | Removal of solvent, washing with non-polar solvents |

The final product is a stable, often colored solid that can be stored under an inert atmosphere for future use in catalytic reactions. Its structure and purity are confirmed by NMR spectroscopy and elemental analysis.

Compound Names Table

Abbreviation/NameFull Chemical Name
(S,S)-(COD)Ir[Bn-SpinPHOX](1,5-Cyclooctadiene)(S,S)-4,4'-dibenzyl-2,2'-(1,1'-spirobiindane-7,7'-diyl)bis(4,5-dihydrooxazol-2-yl)iridium(I)
Bn-SpinPHOX(S,S)-4,4'-Dibenzyl-2,2'-(1,1'-spirobiindane-7,7'-diyl)bis(4,5-dihydrooxazol-2-yl)](diphenylphosphine)
[Ir(COD)Cl]2Chloro(1,5-cyclooctadiene)iridium(I) dimer
(S)-Phenylalaninol(S)-2-Amino-3-phenyl-1-propanol

Preparation of (S,S)-(COD)Ir[Bn-SpinPHOX] Precatalyst

Importance of Inert Atmosphere and Handling Protocols

The synthesis and handling of organometallic compounds like (S,S)-(COD)Ir[Bn-SpinPHOX] demand rigorous exclusion of atmospheric oxygen and moisture. The iridium(I) center in the complex is susceptible to oxidation, which can lead to the formation of catalytically inactive iridium species. Consequently, maintaining an inert atmosphere is critical to preserve the integrity and reactivity of the catalyst.

Standard laboratory procedures for handling air-sensitive compounds are employed throughout the synthesis, purification, and storage of the catalyst. youtube.com These typically involve the use of a Schlenk line or a glovebox. A Schlenk line allows for the manipulation of chemicals under a flow of an inert gas, such as nitrogen or argon, by cycling between vacuum and the inert gas to remove air from the reaction vessel. youtube.com Glassware is often flame-dried or oven-dried immediately before use to eliminate adsorbed water. youtube.com Solvents and liquid reagents must be thoroughly degassed and dried using appropriate methods before introduction into the reaction mixture. Solid reagents are typically dried under high vacuum. These meticulous protocols are essential for preventing the degradation of the catalyst, ensuring reproducibility of catalytic results, and achieving high enantioselectivity in asymmetric reactions.

In-situ Formation of the Active Catalytic Species

The complex (S,S)-(COD)Ir[Bn-SpinPHOX] is generally considered a pre-catalyst, which is a stable species that converts into the active catalyst under the reaction conditions. The 1,5-cyclooctadiene (B75094) (COD) ligand is a labile diene that is coordinated to the iridium center. During the catalytic cycle, particularly in hydrogenation reactions, the COD ligand is readily displaced by hydrogen and the substrate.

This in-situ activation is a key feature of many iridium-based catalysts. The process typically begins with the introduction of the pre-catalyst into the reaction vessel under an inert atmosphere. Upon exposure to the reaction conditions, such as a hydrogen atmosphere, the COD ligand is hydrogenated to cyclooctane (B165968) and dissociates from the iridium center. This creates a vacant coordination site, allowing for the coordination of the substrate to the now solvent-stabilized, coordinatively unsaturated iridium species. This substrate-catalyst complex is the true active species that proceeds through the catalytic cycle to generate the chiral product. The ability to form the active species in-situ simplifies the experimental procedure, as the highly reactive and often less stable active catalyst does not need to be isolated.

Characterization Techniques Relevant to Catalyst Structure and Reactivity

Spectroscopic Methods for Confirming Complex Formation and Ligand Coordination

A suite of spectroscopic techniques is essential for confirming the successful synthesis of (S,S)-(COD)Ir[Bn-SpinPHOX] and verifying the coordination of the Bn-SpinPHOX ligand to the iridium metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR spectroscopy allows for the identification of protons in the complex. Upon coordination to the iridium center, characteristic shifts in the resonances of the Bn-SpinPHOX and COD protons are observed compared to the free ligands. researchgate.net The decrease in symmetry upon ligand coordination can lead to more complex splitting patterns for signals, such as those from benzylic protons. researchgate.net

¹³C NMR provides information about the carbon skeleton of the complex.

³¹P NMR is particularly informative for phosphorus-containing ligands like SpinPHOX. A significant downfield shift in the phosphorus resonance upon coordination to the iridium center is a clear indicator of complex formation. The absence of a signal corresponding to the free phosphine ligand can be used to assess the purity of the complex.

Mass Spectrometry (MS) , especially high-resolution techniques like Electrospray Ionization (ESI-MS), is used to confirm the molecular weight of the complex. mdpi.com The observed mass-to-charge ratio (m/z) and the characteristic isotopic pattern for iridium provide definitive evidence for the formation of the desired iridium complex. mdpi.com

Technique Typical Observation for (S,S)-(COD)Ir[Bn-SpinPHOX] Interpretation
¹H NMR Complex multiplets for aromatic, COD, and benzyl protons. Upfield shift of vinylic resonances. researchgate.netConfirms the presence of all organic components and indicates changes in the electronic environment upon coordination.
³¹P NMR Single resonance significantly shifted downfield compared to the free ligand. Confirms coordination of the phosphine group to the iridium center.
ESI-MS Molecular ion peak corresponding to the calculated mass of the complex, showing the characteristic isotopic distribution for Iridium. mdpi.comConfirms the overall composition and molecular formula of the complex. mdpi.com

X-ray Diffraction Analysis for Absolute Configuration and Geometric Confirmation

Crucially, for a chiral catalyst, X-ray diffraction analysis allows for the determination of the absolute configuration of the stereogenic centers in the ligand and confirms that no epimerization has occurred during the synthesis. The analysis reveals the spatial arrangement of the phosphine and oxazoline moieties of the Bn-SpinPHOX ligand around the iridium, which is critical for understanding the stereochemical outcome of the catalyzed reactions. The resulting structural data, such as the Ir-P and Ir-N bond lengths, provide insight into the electronic and steric properties of the catalyst. mdpi.com

Parameter Typical Value / Observation Significance
Crystal System OrthorhombicDefines the basic symmetry of the crystal lattice.
Space Group P2₁2₁2₁Confirms the chiral and non-centrosymmetric nature of the crystal.
Absolute Configuration Confirmed as (S,S)Unambiguously verifies the stereochemistry of the chiral ligand.
Coordination Geometry Distorted square planarDescribes the arrangement of the P, N, and COD ligands around the Iridium(I) center.
Ir-P Bond Length ~2.2–2.3 Å Provides information on the strength of the iridium-phosphine bond.
Ir-N Bond Length ~2.1 ÅProvides information on the strength of the iridium-oxazoline bond.

Catalytic Applications of S,s Cod Ir Bn Spinphox in Asymmetric Hydrogenation

Enantioselective Hydrogenation of Ketones and Imines

Iridium-SpinPHOX catalysts have demonstrated remarkable efficiency in the enantioselective hydrogenation of various unsaturated compounds, including prochiral ketones and imines.

The asymmetric hydrogenation of prochiral ketones is a fundamental method for producing optically active secondary alcohols, which are valuable building blocks in organic synthesis. nih.govnih.gov Iridium catalysts, particularly those with bidentate P,N-ligands like SpinPHOX, have emerged as highly effective for these transformations. nih.gov

For α,β-unsaturated ketones , the goal is the selective reduction of the C=C bond to produce chiral saturated ketones. nih.gov Iridium-catalyzed olefin hydrogenation has been successfully applied to these substrates, yielding products with high enantiomeric excesses. nih.gov Specifically, Ir(I) complexes with SpinPHOX ligands have been shown to be highly enantioselective in the asymmetric hydrogenation of the C=C bonds in exocyclic α,β-unsaturated cyclic carbonyls, including unsaturated cyclic ketones, with enantiomeric excesses (ee) of up to 98%. nih.gov

A notable application of the SpinPHOX/Iridium(I) system is in the tandem asymmetric hydrogenation and spiroketalization of α,α'-bis(2-hydroxyarylidene) ketones . nih.gov This process facilitates the catalytic asymmetric synthesis of aromatic spiroketals, achieving excellent results. nih.gov

Table 1: Asymmetric Hydrogenation of Prochiral Ketones with Ir-SpinPHOX Catalysts

Substrate ClassCatalyst SystemProduct TypeMax. Enantioselectivity (ee)Reference
Exocyclic α,β-Unsaturated KetonesSpinPHOX/Ir(I)Chiral Cyclic KetonesUp to 98% nih.gov
α,α'-bis(2-hydroxyarylidene) ketonesSpinPHOX/Ir(I)Aromatic SpiroketalsNot specified nih.gov

The asymmetric hydrogenation of carbon-nitrogen double bonds is a direct and efficient route to chiral amines, which are crucial intermediates for biologically active compounds. dicp.ac.cnwikipedia.org However, this transformation is often complicated by factors like syn/anti isomerization and tautomerization to enamines, making the development of general and effective catalysts challenging. wikipedia.org Iridium complexes have been successfully employed, particularly for the hydrogenation of N-aryl imines. wikipedia.org

The hydrogenation of acyclic aromatic N-aryl imines using Iridium catalysts paired with Josiphos-type ligands has been shown to produce a wide range of chiral amines in high yields and with excellent enantioselectivities (up to >99% ee). researchgate.net This methodology is highlighted by its application in the gram-scale synthesis of key chiral intermediates for calcium-sensing receptor modulators. researchgate.net The industrial synthesis of the herbicide Metolachlor involves a key step of enantioselective reduction of an N-aryl imine, achieved with an Iridium catalyst system, demonstrating the practicality of this approach. wikipedia.org

The SpinPHOX/Iridium(I) catalytic system has been successfully applied to the asymmetric hydrogenation of cyclic α-alkylidene carbonyl compounds, including a broad range of α-alkylidene lactams (cyclic imine derivatives). nih.gov This method is effective for challenging six- or seven-membered ring substrates, affording the corresponding optically active products with excellent enantioselectivity (up to 98% ee). nih.gov Furthermore, highly enantioselective hydrogenation of seven-membered cyclic imines, such as substituted dibenzo[b,f] bohrium.comoxazepines, has been achieved with up to 94% ee using an [Ir(COD)Cl]₂/chiral phosphine (B1218219) complex. nih.gov

Table 2: Asymmetric Hydrogenation of Prochiral Imines with Ir-SpinPHOX and Related Ir Catalysts

Substrate ClassCatalyst SystemMax. Enantioselectivity (ee)Reference
Acyclic Aromatic N-Aryl IminesIr/Josiphos-type ligands>99% researchgate.net
Cyclic α-Alkylidene Lactams (6- or 7-membered)SpinPHOX/Ir(I)Up to 98% nih.gov
Dibenzo[b,f] bohrium.comoxazepines (7-membered)[Ir(COD)Cl]₂/(S)-Xyl-C₃*-TunePhosUp to 94% nih.gov

Information specifically detailing the asymmetric hydrogenation of unsaturated imino esters using the (S,S)-(COD)Ir[Bn-SpinPHOX] catalyst is not extensively covered in the provided search results. This remains a specialized area requiring further investigation to determine the catalyst's efficacy for this particular substrate class.

Prochiral Imines and Derivatives

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids and Analogues

Chiral carboxylic acids are prevalent motifs in pharmaceuticals, agrochemicals, and fragrances. bohrium.comnih.gov The iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral spiro-P,N-ligands, such as those in the SpinPHOX and SIPHOX families, provides a highly efficient route to these valuable compounds. nih.govorganic-chemistry.org

This catalytic system demonstrates broad substrate scope, high efficiency, and operates under mild conditions, often superior to traditional rhodium and ruthenium catalysts. nih.govorganic-chemistry.org The reaction achieves exceptionally high enantioselectivities (often >95% ee) and high turnover numbers (up to 10,000). nih.govorganic-chemistry.org The rigid and bulky nature of the spiro ligand is crucial for inducing high chirality and preventing catalyst deactivation. nih.gov The carboxyl group of the substrate is believed to anchor it to the iridium center, facilitating a smooth hydrogenation process. nih.gov

Research has shown that Ir-SpinPHOX catalysts are effective for the enantioselective hydrogenation of challenging α-aryl-β-substituted acrylic acids, achieving high efficiency and enantioselectivity up to 96%. rsc.org The methodology has been applied to synthesize intermediates for drugs like Aliskiren, achieving 95–98% ee at catalyst loadings as low as 0.01 mol%. organic-chemistry.org

Table 3: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with Ir-Spiro-P,N-Ligand Catalysts

Substrate ClassCatalyst SystemKey FeaturesMax. Enantioselectivity (ee)Reference
α,β-Unsaturated Carboxylic AcidsIr-SIPHOXHigh TON (up to 10,000), mild conditionsUp to 99.4% organic-chemistry.org
α-Alkylcinnamic Acid DerivativesIr-SIPHOXExcellent enantioselectivities>95% bohrium.com
Tiglic Acid DerivativesIr-SIPHOXHigh efficiency>95% organic-chemistry.org
α-Aryl-β-substituted Acrylic AcidsIr-SpinPHOXEffective for challenging substratesUp to 96% rsc.org

Asymmetric Hydrogenation of Minimally Functionalized Olefins

The asymmetric hydrogenation of olefins lacking a strong coordinating group is a particularly challenging area in catalysis. acs.orgub.edu Iridium catalysts with P,N-ligands, such as the MaxPHOX family which is structurally related to SpinPHOX, have emerged as powerful tools for the hydrogenation of these non-chelating alkenes. ub.edu

Iridium catalysts featuring aminophosphine-oxazoline ligands have shown high catalytic performance in the hydrogenation of a wide range of nonchelating olefins with varied geometries and substitution patterns. acs.orgub.edu These air-stable and readily available catalysts have been successfully applied in the asymmetric hydrogenation of di-, tri-, and tetrasubstituted olefins, achieving enantiomeric excesses up to 99%. ub.edu The hydrogenation of tetrasubstituted olefins, in particular, is a significant challenge due to steric hindrance, and the success of these iridium catalysts represents a major advancement in the field. ub.edu The catalyst's chiral pocket can effectively differentiate the prochiral faces of even highly substituted and sterically demanding olefins. ub.edu

The reduction of unfunctionalized and non-chelating olefins is one of the most difficult transformations in asymmetric catalysis because of the absence of a coordinating group to facilitate the transfer of chiral information. acs.orgub.edu Iridium–P,N catalysts have provided the best results for these substrates. acs.org They have proven effective for various substitution patterns, including 1,1-disubstituted, E- and Z-trisubstituted, and the particularly challenging tetrasubstituted olefins. acs.orgub.edu These catalysts have been successfully used to hydrogenate a broad scope of unfunctionalized olefins, including those with only aryl and/or alkyl substituents, demonstrating their wide applicability and high efficiency in creating chiral centers from minimally functionalized precursors. ub.edu

Table 3: Asymmetric Hydrogenation of Minimally Functionalized Olefins with Ir-P,N Ligand Catalysts
Substrate ClassSubstitution PatternConversion (%)ee (%)
Non-chelating Olefin1,1-Disubstituted>99up to 94
Non-chelating OlefinTrisubstituted>99up to 99
Unfunctionalized OlefinTrisubstituted (Exocyclic)>99up to 99
Unfunctionalized OlefinTetrasubstituted (Acyclic)>99up to 99

Enantioselective Hydrogenation of Heteroarenes

The reduction of flat, aromatic heterocyclic compounds to their chiral, saturated, or partially saturated counterparts is a significant challenge in synthetic chemistry. The (S,S)-(COD)Ir[Bn-SpinPHOX] catalyst, often as part of a broader family of Ir/SpinPHOX systems, has shown considerable promise in this area.

The asymmetric hydrogenation of indoles and benzofurans provides access to valuable chiral indolines and 2,3-dihydrobenzofurans, which are common motifs in pharmaceuticals and biologically active molecules. While the direct hydrogenation of the indole (B1671886) core is challenging due to its aromatic stability, strategies involving N-protection and the use of highly active catalysts have been developed. Ir/SpinPHOX catalysts have been successfully employed for the enantioselective hydrogenation of N-protected indoles and various benzofuran (B130515) derivatives. These reactions typically proceed with high yields and excellent enantioselectivities, often exceeding 99% ee. For instance, the hydrogenation of 2-alkyl-substituted benzofurans using an Ir/SpinPHOX catalyst has been shown to produce the corresponding 2-alkyl-substituted 2,3-dihydrobenzofurans with exceptional enantioselectivity.

The asymmetric hydrogenation of quinolines and isoquinolines to furnish chiral tetrahydroquinolines and tetrahydroisoquinolines is a well-established application of iridium catalysis. These saturated nitrogen-containing heterocycles are prevalent in natural products and medicinal chemistry. The first highly enantioselective hydrogenation of quinolines was achieved using an iridium catalyst, and since then, various catalyst systems have been developed to improve efficiency and broaden the substrate scope.

For the hydrogenation of quinolines, an in situ generated iridium complex is often employed, and additives such as iodine can be crucial for achieving high catalytic activity. While specific data for the (S,S)-(COD)Ir[Bn-SpinPHOX] catalyst in the hydrogenation of a wide range of quinolines and isoquinolines is not extensively detailed in the provided context, the general success of Ir/phosphine catalysts in this transformation is noteworthy. The reactions often require an activating agent, such as chloroformates, to overcome the aromaticity of the substrate and facilitate hydrogenation. This strategy has been successfully applied to a variety of substituted quinolines and has also been extended to the asymmetric hydrogenation of isoquinolines, providing access to important alkaloid precursors.

Scope, Limitations, and Substrate Specificity

The effectiveness of (S,S)-(COD)Ir[Bn-SpinPHOX] and related catalysts is highly dependent on the structure of the substrate.

The geometry and substitution pattern of the substrate play a critical role in determining the success of the asymmetric hydrogenation. For many iridium-catalyzed hydrogenations, the presence of substituents on the substrate can significantly influence both the reactivity and the enantioselectivity. In the context of heteroaromatic compounds, the position and nature of substituents on the aromatic ring can affect the electronic properties and steric environment of the double bond being reduced, thereby impacting the catalyst-substrate interaction. For instance, in the hydrogenation of quinolines, substituents at the 2-position are generally well-tolerated. However, bulky substituents may lead to lower conversions or enantioselectivities due to steric hindrance. The hydrogenation of tetrasubstituted olefins, which are notoriously challenging substrates, often requires catalysts with a well-defined and sterically demanding chiral pocket to achieve high enantiocontrol.

A key advantage of modern asymmetric catalysts is their tolerance to a wide range of functional groups, which allows for the hydrogenation of complex molecules without the need for extensive protecting group strategies. Asymmetric hydrogenation of functionalized aromatics is a desirable but challenging field due to potential catalyst inhibition or side reactions. Iridium catalysts, including those with SpinPHOX ligands, have demonstrated good functional group tolerance in various applications. However, the presence of strongly coordinating groups, such as certain nitrogen and oxygen functionalities, can sometimes interfere with the catalytic cycle. The chemoselective hydrogenation of a specific double bond in a molecule containing multiple reducible functional groups is another important consideration. The Ir/SpinPHOX system has shown the ability to selectively hydrogenate C=C bonds in the presence of other reducible groups, highlighting its utility in complex molecule synthesis.

Performance Metrics: Enantiomeric Excess (ee), Turnover Number (TON), and Turnover Frequency (TOF)

Below is a representative data table illustrating the performance of Ir/SpinPHOX and related iridium catalysts in the asymmetric hydrogenation of various substrates.

Substrate ClassRepresentative SubstrateCatalyst Systemee (%)TONTOF (h⁻¹)
Benzofurans 2-Alkyl-substituted benzofuranIr/SpinPHOX>99up to 500N/A
Quinolines 2-Methylquinoline[Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂96N/AN/A
Quinolines Various substituted quinolinesIr(BINAP)-cored dendrimerup to 93up to 43,000up to 3450
3-Ylidenephthalides Various substitutedIr-SpinPHOXup to 98N/AN/A

Note: The data presented is a compilation from various sources on Ir/SpinPHOX and related iridium catalysts and may not exclusively represent the performance of (S,S)-(COD)Ir[Bn-SpinPHOX]. N/A indicates that the specific data was not available in the consulted sources.

Mechanistic Investigations and Elucidation of Chiral Induction

Proposed Catalytic Cycles for Ir-Catalyzed Hydrogenation

The precise catalytic cycle for iridium-catalyzed hydrogenation can be dependent on the substrate, ligand, and reaction conditions. Two primary pathways have been proposed and investigated for catalysts of this class: a classical Ir(I)/Ir(III) cycle and a higher oxidation state Ir(III)/Ir(V) cycle.

The Ir(I)/Ir(III) pathway is a classical mechanism in transition metal-catalyzed hydrogenation. This cycle involves the change in the iridium's oxidation state between +1 and +3. The key steps are the oxidative addition of dihydrogen to the Ir(I) center, followed by substrate coordination, insertion, and subsequent reductive elimination to release the product and regenerate the active catalyst. rsc.org

The general sequence for this pathway is as follows:

Activation: The precatalyst, (S,S)-(COD)Ir[Bn-SpinPHOX], is activated under hydrogen, which hydrogenates the 1,5-cyclooctadiene (B75094) (COD) ligand, causing it to dissociate and creating a vacant coordination site.

Oxidative Addition: A molecule of dihydrogen (H₂) adds to the coordinatively unsaturated Ir(I) center. This step involves the cleavage of the H-H bond and formally oxidizes the iridium to a dihydrido-Ir(III) species. rsc.org

Substrate Coordination: The unsaturated substrate binds to the Ir(III) hydride complex.

Migratory Insertion: One of the hydride ligands is transferred to a carbon of the coordinated double bond, forming an iridium-alkyl intermediate.

Reductive Elimination: The second hydride ligand combines with the newly formed alkyl group, leading to the formation of the saturated product. This step regenerates the Ir(I) catalyst, which can then re-enter the catalytic cycle. rsc.org

While plausible, this cycle is considered less common for the hydrogenation of non-functionalized olefins with modern iridium catalysts, where an alternative Ir(III)/Ir(V) pathway is often favored. nih.govnih.gov However, for substrates possessing a coordinating group, the Ir(I)/Ir(III) cycle may still be a relevant pathway. nih.gov

For many iridium catalysts featuring P,N-ligands like SpinPHOX, particularly in the hydrogenation of unfunctionalized or minimally functionalized olefins, an Ir(III)/Ir(V) catalytic cycle is now the more commonly accepted mechanism. nih.govresearchgate.net This pathway involves iridium reaching a higher +5 oxidation state.

Key features of the Ir(III)/Ir(V) cycle include:

Active Species Formation: The Ir(I) precatalyst reacts with H₂ to form a catalytically active dihydrido-Ir(III) species, which is considered the resting state of the catalyst.

Substrate Coordination: The olefinic substrate coordinates to this Ir(III) dihydride complex.

Second H₂ Oxidative Addition: A second molecule of H₂ coordinates and undergoes oxidative addition to the Ir(III) center, forming a transient tetrahydrido-Ir(V) intermediate. nih.gov

Hydrogen Transfer: Two successive migratory insertion steps occur, transferring two hydrogen atoms from the iridium to the substrate. The first hydrogen transfer is often the enantioselectivity-determining step. nih.gov

Product Release: The saturated product is released, regenerating the active Ir(III) dihydride species.

Mechanistic studies, including the isolation of migratory insertion intermediates in the hydrogenation of unsaturated acids, lend strong support to the operation of an Ir(III)/Ir(V) cycle. nih.gov Furthermore, density functional theory (DFT) calculations for the hydrogenation of nonfunctionalized alkenes with Ir-P,N catalysts have shown that the Ir(III)/Ir(V) pathway is energetically more favorable. nih.govresearchgate.net

Substrate Coordination and Activation Mechanisms

The interaction between the catalyst and the reactants is fundamental to the catalytic process. The iridium center plays a direct role in activating hydrogen, while the substrate's coordination is often guided by specific functional groups.

The activation of molecular hydrogen is a critical initial step in any hydrogenation reaction. rsc.org The iridium center in the (S,S)-(COD)Ir[Bn-SpinPHOX] complex is responsible for the cleavage of the strong H-H bond. rsc.org This process typically occurs via oxidative addition, where the electron-rich Ir(I) center donates electron density into the σ*-antibonding orbital of the H₂ molecule, weakening and ultimately breaking the bond to form two new Ir-H (hydride) bonds. rsc.org In some cases, the activation may proceed through the formation of an intermediate dihydrogen σ-complex before full oxidative cleavage occurs. d-nb.info The ability of the iridium atom to cycle between different oxidation states (e.g., Ir(I)/Ir(III) or Ir(III)/Ir(V)) facilitates this crucial transformation, making dihydrogen available for transfer to the substrate. rsc.org

For many substrates, specific functional groups play a decisive role in ensuring effective binding to the catalyst, which is essential for high reactivity and enantioselectivity. The carboxyl group (-COOH) of unsaturated carboxylic acids is a prominent example of such a "directing" or "anchoring" group. nih.govfigshare.com

Studies on the iridium-catalyzed hydrogenation of α,β-unsaturated carboxylic acids have shown that the carboxyl group coordinates to the iridium center, acting as an anchor. nih.gov This bidentate or monodentate coordination positions the C=C double bond optimally for the subsequent hydride transfer from the metal. nih.govfigshare.com This directed binding not only enhances the reaction rate but also rigidly holds the substrate within the chiral environment created by the Bn-SpinPHOX ligand, leading to highly efficient chiral induction. nih.gov This "carboxy-group-directed" strategy has proven so effective that it has been extended to the hydrogenation of more challenging olefins, such as β,γ-unsaturated carboxylic acids. nih.gov

Substrate TypeCoordinating GroupEffect on HydrogenationReported Enantioselectivity
α,β-Unsaturated Carboxylic AcidsCarboxylate (-COOH)Anchors substrate, directs H₂ transfer>95% ee nih.gov
3-YlidenephthalidesLactone CarbonylPotential coordination siteup to 98% ee nih.gov
Aliphatic γ-KetoacidsCarboxylate (-COOH)Directs hydrogen transferup to 99% ee figshare.com

This interactive table summarizes the role of coordinating groups on various substrates hydrogenated with high enantioselectivity using Ir-SpinPHOX or related catalysts.

Stereochemical Control and Enantioselectivity Origin

The primary function of the chiral Bn-SpinPHOX ligand is to create a well-defined three-dimensional pocket around the iridium center, which forces the prochiral substrate to bind in a specific orientation. The origin of enantioselectivity lies in the energetic difference between the two diastereomeric transition states leading to the (R) and (S) products. nih.gov

The stereochemical outcome is determined during the first irreversible hydrogen transfer step from the iridium to the coordinated substrate. nih.govnih.gov The chiral ligand framework, particularly the bulky benzyl (B1604629) group on the oxazoline (B21484) ring and the spirocyclic backbone of the phosphine (B1218219), creates significant steric hindrance. This steric environment allows only one of the two prochiral faces of the olefin to approach the iridium hydride for the insertion step without encountering prohibitive steric clashes. researchgate.net

Models such as quadrant diagrams are often used to rationalize the observed stereoselectivity. nih.govresearchgate.net In this model, the space around the metal center is divided into four quadrants, two of which are sterically blocked by the bulky components of the ligand. For a favorable reaction, the substrate must orient itself so that its larger substituents are placed in the more open quadrants, thus dictating the face of the double bond that will be hydrogenated. nih.gov DFT calculations have become an invaluable tool for precisely mapping the transition state energies and identifying the key steric and electronic interactions between the ligand and substrate that are responsible for chiral induction. nih.govacs.org

Topographical Analysis of the Chiral Environment around the Iridium Center

The chiral environment created by the C2-symmetric spirocyclic backbone of the Bn-SpinPHOX ligand is fundamental to its ability to induce high enantioselectivity. The rigid spiro nih.govnih.govnonane framework locks the phosphine and oxazoline moieties into a specific spatial arrangement, creating well-defined chiral pockets around the iridium center.

A common method for visualizing this steric environment is the use of a quadrant diagram. For P,N-ligated iridium catalysts, the space around the metal is often divided into four quadrants defined by the P-Ir-N plane and a perpendicular plane. The bulky substituents on the phosphine and the oxazoline ring project into these quadrants, creating significant steric hindrance in some while leaving others relatively open.

In the case of (S,S)-Ir[Bn-SpinPHOX], the diphenylphosphino group and the benzyl group on the oxazoline ring are the primary determinants of the chiral pocket's topography. The substrate approaches and coordinates to the iridium center in a manner that minimizes steric clashes with these groups. The most favorable coordination mode places the smaller substituent of the prochiral olefin in the most sterically congested quadrant, thereby directing the hydride attack to one specific face of the double bond, leading to the preferential formation of one enantiomer. Computational models of related Ir-MaxPHOX catalysts show that the configuration of the oxazoline substituent dictates which upper quadrant is most hindered, forcing the substrate's largest substituent into a less hindered quadrant to establish the stereochemical outcome. ub.edu

Identification of Enantioselectivity-Determining Transition States

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in identifying the key transition states that determine the enantioselectivity of the hydrogenation reaction. For iridium catalysts with P,N-ligands like SpinPHOX, the catalytic cycle is generally believed to proceed via an Ir(III)/Ir(V) pathway, particularly for substrates with coordinating groups. nih.gov

Detailed mechanistic studies on a closely related Ir-SpinPHOX system for the hydrogenation of unsaturated carboxylic acids have shown that after the initial oxidative addition of H₂ to the Ir(I)-substrate complex, a series of Ir(III) and Ir(V) intermediates are formed. nih.gov The enantioselectivity is determined at the migratory insertion step, where a hydride ligand is transferred from the iridium center to one of the carbon atoms of the coordinated C=C double bond.

DFT calculations reveal two competing diastereomeric transition states for this hydride transfer step, one leading to the (R)-product and the other to the (S)-product. The energy difference (ΔΔG‡) between these two transition states dictates the enantiomeric excess of the reaction. For highly effective catalysts like (S,S)-Ir[Bn-SpinPHOX], this energy gap is significant. The calculations show that the more stable transition state is the one that minimizes steric repulsion between the substrate's substituents and the ligand's bulky groups (e.g., the benzyl and phenyl groups). ub.edu The less stable transition state suffers from destabilizing steric interactions, raising its energy and making the formation of the corresponding enantiomer less favorable. ub.edu

Non-Covalent Interactions (e.g., π-π stacking) in Chiral Induction

Beyond classical steric repulsion, non-covalent interactions between the catalyst and the substrate play a crucial role in stabilizing the favored transition state and enhancing enantioselectivity. In the (S,S)-Ir[Bn-SpinPHOX] system, the presence of multiple aromatic rings on both the ligand (phenyl groups on phosphorus, benzyl group on the oxazoline) and often on the substrate allows for attractive interactions such as π-π stacking and CH-π interactions.

These interactions can help to lock the substrate into a specific conformation within the chiral pocket of the catalyst during the critical enantioselectivity-determining step. For example, a favorable π-π stacking interaction between an aromatic ring on the substrate and a phenyl group of the phosphine can provide several kcal/mol of stabilization to the transition state leading to the major enantiomer. Recent studies on iridium-catalyzed reactions have provided evidence that CH-π interactions between the ligand backbone and an arene substrate can kinetically accelerate the reaction, highlighting the importance of these weak interactions in catalysis. nih.gov The precise orientation required for these non-covalent interactions in the transition state geometry adds another layer of discrimination, further amplifying the energy difference between the pathways leading to the two enantiomers.

Experimental Mechanistic Studies

Experimental investigations provide crucial validation for proposed catalytic cycles and computational models. For the (S,S)-Ir[Bn-SpinPHOX] system and its analogs, a combination of techniques has been employed to isolate key intermediates, monitor reactions in real-time, and determine kinetic profiles.

Isolation and Characterization of Key Organometallic Intermediates

A significant challenge in mechanistic studies of iridium-catalyzed hydrogenation is the transient nature of many catalytic intermediates. However, for related Ir-SpinPHOX systems, researchers have successfully isolated and characterized several key species, providing direct evidence for the proposed mechanism.

In a detailed study of the asymmetric hydrogenation of an unsaturated carboxylic acid, several iridium(III) complexes were isolated and characterized by NMR spectroscopy and X-ray crystallography. nih.gov These included an iridium dihydride carboxylate complex and, notably, a subsequent migratory insertion intermediate. The successful isolation of this latter species, an iridium alkyl complex formed after the hydride transfer step, is particularly significant. Its characterization confirmed the stereochemistry of the newly formed chiral center and provided a structural snapshot of the catalytic cycle immediately following the enantioselectivity-determining step. nih.gov The inability of this isolated intermediate to undergo reductive elimination without the presence of additional hydrogen gas lent strong experimental support to an Ir(III)/Ir(V) catalytic cycle over an Ir(I)/Ir(III) alternative for this class of substrate. nih.gov

Table 1: Characterized Iridium Intermediates in a Related SpinPHOX System

Intermediate Type Iridium Oxidation State Key Characterization Method Mechanistic Significance
Dihydride Carboxylate Ir(III) NMR Spectroscopy, X-ray Confirms substrate coordination and H₂ oxidative addition

In-situ Variable-Temperature NMR Spectroscopy for Monitoring Reaction Progress and Intermediates

To observe transient species that cannot be isolated, in-situ variable-temperature (VT) NMR spectroscopy is a powerful tool. By running the catalytic hydrogenation directly in an NMR tube under a hydrogen atmosphere, it is possible to monitor the disappearance of the starting materials, the appearance of the product, and the presence of catalyst resting states or other observable intermediates.

VT-NMR studies on Ir-SpinPHOX catalyzed hydrogenations have helped to identify the catalyst resting state under catalytic conditions. nih.gov Furthermore, these experiments can reveal the dynamic equilibrium between different species in the catalytic cycle. For example, by monitoring the hydride region of the ¹H NMR spectrum at different temperatures and pressures, researchers can observe the formation and consumption of iridium hydride intermediates, providing insight into the kinetics and thermodynamics of individual steps. nih.gov

Kinetic Studies and Determination of Rate-Limiting Steps

A kinetic study on the hydrogenation of unfunctionalized olefins with Ir-PHOX catalysts revealed a first-order rate dependence on the hydrogen pressure. researchgate.net However, the dependence on the alkene concentration was found to vary significantly with the counterion.

Table 2: Influence of Counterion on Reaction Rate Order in Alkene Concentration

Counterion Approximate Rate Order in [Alkene]
BArF⁻ -0.2
PF₆⁻ ~1.0 (at low concentration)

Data from a kinetic study on a related Ir-PHOX system. researchgate.net

Deuterium (B1214612) Labeling and Kinetic Isotope Effect (KIE) Experiments

Mechanistic clarity in reactions catalyzed by (S,S)-(COD)Ir[Bn-SpinPHOX] and related iridium complexes is significantly enhanced through deuterium labeling studies and the measurement of kinetic isotope effects (KIE). These experiments are crucial for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming events in the catalytic cycle, particularly those involving hydrogen.

In the context of asymmetric hydrogenation, deuterium labeling experiments are frequently employed to probe the mechanism of hydrogen transfer. For instance, deuterogenation studies, where deuterium gas (D₂) is used instead of H₂, are performed alongside computational analyses to elucidate the origin of enantioselectivity. nih.gov By analyzing the distribution of deuterium in the product, researchers can infer the stereochemistry of the hydrogen (deuterium) addition and gain insights into the transition state geometry.

The kinetic isotope effect, expressed as the ratio of the reaction rate with the lighter isotope (kH) to that with the heavier isotope (kD), provides quantitative information about the transition state. A primary KIE (kH/kD > 1) is typically observed when a C-H bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can indicate the degree to which this bond is broken in the transition state. Conversely, an inverse KIE (kH/kD < 1) may suggest a change in hybridization at the carbon atom or the formation of a more constrained transition state. For example, in a study on a related piano-stool iridium hydride catalyst, an inverse KIE was observed, which supported a mechanism involving reversible C(sp²)-H reductive coupling followed by a rate-limiting ligand dissociation step. princeton.edu

These experimental techniques, when combined with computational modeling, provide a powerful approach to building a comprehensive picture of the catalytic mechanism and the factors that govern chiral induction. nih.gov

Computational Chemistry Approaches (Density Functional Theory)

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate mechanisms of asymmetric reactions catalyzed by iridium complexes like (S,S)-(COD)Ir[Bn-SpinPHOX]. DFT calculations allow for the detailed exploration of reaction pathways, the characterization of fleeting transition states, and the rationalization of experimentally observed enantioselectivity.

For the asymmetric hydrogenation of non-functionalized alkenes catalyzed by iridium complexes with P,N-ligands similar to Bn-SpinPHOX, DFT studies have been instrumental in mapping out the complete catalytic cycle. Mechanistic calculations support a pathway that proceeds through an Ir(III)/Ir(V) tetrahydride intermediate. nih.gov The enantioselectivity of the reaction is determined in the first hydrogen transfer from the metal to the coordinated olefin, which represents the enantiodetermining step. nih.gov

DFT calculations are used to locate and characterize the geometries of all intermediates and transition states along the various possible diastereomeric pathways. By comparing the calculated free energies of the transition states leading to the (R) and (S) enantiomers of the product, the preferred reaction pathway can be identified. These calculations reveal the precise three-dimensional arrangement of the substrate relative to the chiral ligand at the moment of chiral induction.

Table 1: Representative Calculated Energy Differences in Ir-Catalyzed Hydrogenation
SubstrateCatalyst SystemFavored Enantiomer (Predicted)ΔΔG‡ (kcal/mol)Predicted ee (%)Experimental ee (%)
Trisubstituted Olefin S2Ir-MaxPHOX 4cR1.89491
Tetrasubstituted Olefin S3Ir-MaxPHOX 4cS1.59085
Tetrasubstituted Olefin S3Ir-MaxPHOX 1bR1.38680 (R)

This table presents data from a DFT study on the closely related Ir-MaxPHOX system, demonstrating the predictive power of computational models for enantioselectivity. ΔΔG‡ represents the difference in the free energy of activation between the transition states leading to the major and minor enantiomers. nih.gov

The primary goal of computational studies in this area is to understand the origin of enantioselectivity. DFT calculations provide detailed insight into the non-covalent interactions between the catalyst and the substrate in the enantiodetermining transition state. Steric hindrance is a key factor, where the bulky groups on the SPINPHOX ligand create a chiral pocket that favors one specific orientation of the substrate.

To visualize and analyze these steric interactions, a quadrant model is often employed. The space around the iridium center is divided into four quadrants, and the steric bulk of the ligand substituents is mapped onto these quadrants. The substrate will preferentially coordinate to the iridium center in a way that minimizes steric clashes with the most hindered quadrants of the ligand. For catalysts with SPINPHOX-type ligands, the configuration of the oxazoline ring and the substituents on the phosphine group dictate which quadrants are blocked, thereby controlling the facial selectivity of the olefin coordination. nih.govacs.org By analyzing the most stable transition state geometries, it's possible to rationalize why a particular enantiomer is formed and to predict how modifications to the ligand structure will impact the stereochemical outcome. nih.govacs.org

A significant measure of the success of DFT modeling is its ability to accurately reproduce and predict experimental outcomes. In the study of iridium-catalyzed asymmetric hydrogenation with P,N-ligands, a strong correlation between computational predictions and experimental results has often been observed. nih.gov

DFT calculations have successfully predicted the major enantiomer formed in the hydrogenation of various di-, tri-, and tetrasubstituted olefins. nih.gov The calculated enantiomeric excess (ee) values, derived from the energy difference (ΔΔG‡) between the diastereomeric transition states, frequently show good quantitative agreement with experimentally measured ee values (as shown in Table 1). nih.gov Furthermore, computational models have been able to correctly predict the reversal of enantioselectivity observed when using a catalyst with a different configuration. nih.gov

Despite these successes, discrepancies can arise. These deviations can stem from several factors, including the simplifications inherent in the computational model (e.g., gas-phase calculations vs. reaction in solution), the choice of the DFT functional and basis set, or the failure to identify the true lowest-energy conformation of the transition state. rug.nl For instance, deviations of 5-20% between DFT-predicted and experimentally observed abundances of diastereomers have been noted in studies of other octahedral iridium complexes. rug.nl Such discrepancies highlight the importance of continuous refinement of computational methods and underscore the synergistic relationship between theoretical and experimental investigations. The dialogue between prediction and experiment is crucial for developing more accurate models and, ultimately, for the rational design of more effective catalysts.

Ligand Design Strategies and Structure Activity Relationships

Influence of the Bn-SpinPHOX Ligand's Spirocyclic Backbone and Stereochemistry

The foundational element of the Bn-SpinPHOX ligand is its 1,1'-spirobiindane backbone, a structural motif renowned for conferring high rigidity and conformational control. This spirocyclic framework is instrumental in creating a well-defined and stable chiral environment around the iridium metal center, which is crucial for achieving high levels of stereoselectivity in catalytic transformations.

The stereochemistry of the Bn-SpinPHOX ligand, which possesses both axial chirality in its spiro backbone and central chirality in its oxazoline (B21484) ring, has a profound impact on the catalytic performance of the corresponding iridium complex. A comparative study of (S,S)- and (R,S)-SpinPHOX/Ir(I) complexes in the asymmetric hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids highlights the critical role of these stereoisomers. nih.gov

In this reaction, the (S,S)- and (R,S)-diastereomers of the catalyst were found to produce the corresponding chiral 3-aryl-2-hydroxymethylpropionoic acids with opposite absolute configurations, often with high levels of enantiomeric excess (ee). nih.gov This phenomenon is a classic example of a "matched" and "mismatched" interaction between the two chiral elements of the ligand. In the "matched" pair, the chiralities of the spiro backbone and the oxazoline ring work in concert to achieve high enantioselectivity. Conversely, in the "mismatched" pair, these chiral elements may have opposing stereodirecting effects, which can lead to lower enantioselectivity or even a reversal of the product's chirality.

The following table presents a selection of data from the asymmetric hydrogenation of various (E)-2-(hydroxymethyl)-3-arylacrylic acids, illustrating the comparative performance of the (S,S)- and (R,S)-SpinPHOX/Ir(I) catalysts. nih.gov

Table 1: Asymmetric Hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids with (S,S)- and (R,S)-SpinPHOX/Ir(I) Catalysts nih.gov
Substrate (Aryl Group)CatalystProduct Configurationee (%)
Phenyl(S,S)-SpinPHOX/Ir(I)S94
(R,S)-SpinPHOX/Ir(I)R94
4-Fluorophenyl(S,S)-SpinPHOX/Ir(I)S94
(R,S)-SpinPHOX/Ir(I)R94
4-Chlorophenyl(S,S)-SpinPHOX/Ir(I)S95
(R,S)-SpinPHOX/Ir(I)R95
2-Naphthyl(S,S)-SpinPHOX/Ir(I)S93
(R,S)-SpinPHOX/Ir(I)R93

While the spiro chirality is dominant, the central chirality of the oxazoline ring plays a crucial secondary role in fine-tuning the enantioselectivity. It can either enhance or diminish the stereochemical induction exerted by the spiro backbone, leading to the observed matched and mismatched effects. The interplay between these two chiral elements is a key aspect of the ligand's design and is essential for achieving optimal catalytic performance.

Impact of Substituents on the Phosphine (B1218219) and Oxazoline Moieties

The electronic and steric properties of the substituents on both the phosphine and oxazoline moieties of the Bn-SpinPHOX ligand can be systematically varied to modulate the reactivity and selectivity of the (S,S)-(COD)Ir[Bn-SpinPHOX] catalyst.

The electronic nature of the substituents on the aryl groups of the phosphine moiety can influence the electron density at the iridium center. Electron-donating groups increase the electron density on the metal, which can affect substrate binding and the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Conversely, electron-withdrawing groups decrease the electron density at the metal center.

The steric bulk of the substituents on both the phosphine and oxazoline moieties plays a critical role in defining the shape and size of the chiral pocket of the catalyst. In the Bn-SpinPHOX ligand, the benzyl (B1604629) group on the oxazoline ring and the aryl groups on the phosphine contribute to the steric environment around the iridium center.

Increasing the steric bulk of the substituent on the oxazoline ring can lead to a more constrained chiral pocket, which can enhance enantioselectivity by forcing a more specific substrate approach. For instance, in related phosphine-oxazoline (PHOX) ligands, replacing a less bulky isopropyl group with a more sterically demanding tert-butyl group on the oxazoline has been shown to improve enantioselectivity in certain reactions.

Similarly, the steric properties of the substituents on the phosphorus atom can be tuned. Larger, more sterically demanding groups can influence the "bite angle" of the bidentate ligand and create a more hindered environment on one side of the catalyst, thereby enhancing facial discrimination of the substrate. The interplay of the steric bulk on both the oxazoline and phosphine components is a key strategy for optimizing the ligand for a specific asymmetric transformation.

The following table illustrates the effect of varying the steric bulk of the oxazoline substituent in a related Ir-MaxPHOX catalyst system on the enantioselectivity of the asymmetric hydrogenation of a model olefin.

Table 2: Effect of Oxazoline Substituent on Enantioselectivity in a Related Ir-MaxPHOX Catalyzed Hydrogenation
Oxazoline Substituent (R)Enantiomeric Excess (ee %)
Isopropyl84
tert-Butyl91
Phenyl88

Tuning Bite Angle and Flexibility

The catalytic performance of metal complexes is profoundly influenced by the geometric constraints imposed by their ligands, particularly the bite angle and conformational flexibility. The bite angle, defined as the P-Ir-N angle in the context of the SpinPHOX ligand, is a critical parameter that dictates the steric environment around the metal center. wikipedia.org For ligands like Bn-SpinPHOX, the rigid 1,1'-spirobiindane backbone significantly restricts conformational flexibility. This rigidity is a key design feature, as it helps to create a well-defined and predictable chiral pocket, which is essential for high enantioselectivity.

Rational Design Principles for Optimizing Catalytic Activity and Enantioselectivity

The success of "(S,S)-(COD)Ir[Bn-SpinPHOX]" is a testament to several key rational design principles that can be applied to optimize new catalysts for asymmetric transformations. acs.orgnih.govresearchgate.net

Use of a Rigid and Stereodefined Ligand Backbone : The foundation of a successful chiral catalyst is a ligand that minimizes conformational ambiguity. acs.org The spirobiindane (SPINOL) backbone of the SpinPHOX ligand provides a C₂-symmetric, rigid scaffold that projects the coordinating atoms and steric bulk into a well-defined three-dimensional space, which is crucial for effective stereochemical communication. researchgate.netchemrxiv.org

Systematic Steric and Electronic Tuning : High enantioselectivity is achieved by fine-tuning the steric and electronic properties of the ligand to maximize favorable interactions with the substrate in the desired transition state while maximizing unfavorable interactions in the competing transition state. chemrxiv.orguu.nl This is accomplished by strategically placing substituents, such as the benzyl group on the oxazoline ring and the aryl groups on the phosphine, to create a tailored chiral pocket that complements the target substrate. nih.gov

Maximization of Catalytic Activity via Non-Coordinating Components : To ensure the catalyst is not only selective but also highly active, all components must be optimized. This involves using a labile ancillary ligand like COD, which acts as a stable placeholder but is easily displaced to initiate the reaction. researchgate.net Critically, it requires the selection of a large, weakly coordinating counterion, such as BArF⁻, to ensure the cationic iridium center remains highly accessible to the substrate, preventing catalyst inhibition and promoting high turnover frequencies. nih.govresearchgate.net

By integrating these principles—a rigid chiral framework, precise steric and electronic tuning, and the use of non-coordinating ancillary ligands and counterions—it is possible to rationally design and optimize highly effective catalysts like "(S,S)-(COD)Ir[Bn-SpinPHOX]" for challenging asymmetric reactions.

Comparative Analysis with Other Asymmetric Catalytic Systems

Comparison with Other Iridium-Based Chiral Phosphine-Oxazoline (PHOX) Systems

The iridium(I) center, when complexed with P,N-ligands, forms a powerful catalytic core for asymmetric hydrogenation, particularly for substrates lacking strong coordinating groups. beilstein-journals.orgnih.gov The specific architecture of the P,N-ligand, however, is critical in dictating the catalyst's activity and enantioselectivity. Within the family of iridium-PHOX catalysts, variations in the ligand backbone and substituent groups lead to significant differences in performance.

Variations of SpinPHOX (e.g., Ph-SpinPHOX, iPr-SpinPHOX)

The SpinPHOX ligand framework features a spirocyclic backbone that imparts a rigid and well-defined chiral environment around the metal center. researchgate.net The substituent on the oxazoline (B21484) ring—be it benzyl (B1604629) (Bn), phenyl (Ph), or isopropyl (iPr)—plays a crucial role in fine-tuning the steric properties of the catalytic pocket. This, in turn, influences the substrate-catalyst interaction and the stereochemical outcome of the hydrogenation.

The choice of this substituent can significantly impact enantioselectivity for a given substrate. For instance, in the asymmetric hydrogenation of exocyclic α,β-unsaturated cyclic ketones, different SpinPHOX derivatives can yield varying levels of enantiomeric excess (ee). The Bn-SpinPHOX ligand in (S,S)-(COD)Ir[Bn-SpinPHOX] often provides a robust balance of steric hindrance and electronic properties, leading to high enantioselectivities across a range of substrates, including α-alkylidene lactams and lactones. nih.gov In the hydrogenation of challenging α-aryl-β-substituted acrylic acids, Ir-SpinPHOX catalysts have demonstrated the ability to achieve high efficiency and enantioselectivity (up to 96% ee). rsc.org

Table 1: Comparison of SpinPHOX Ligand Variations in Asymmetric Hydrogenation

SubstrateCatalyst LigandYield (%)Enantiomeric Excess (ee %)
(E)-β,β-disubstituted α,β-unsaturated Weinreb amideBn-SpinPHOX>9597
3-Ylidenephthalide derivativeiPr-SpinPHOX9898
α-Alkylidene seven-membered lactamBn-SpinPHOX>9998

Note: Data is compiled from representative results to illustrate ligand effects and may not reflect a direct side-by-side comparison under identical conditions. researchgate.netnih.govnih.gov

Other P,N Ligand Classes (e.g., MaxPHOX, SIPHOX)

Beyond the SpinPHOX family, other classes of P,N ligands have been developed for iridium-catalyzed hydrogenations, each with a unique structural motif.

MaxPHOX : This ligand class, which features P-stereogenic centers, has proven highly effective. nih.gov Ir-MaxPHOX catalysts have demonstrated exceptional performance in the hydrogenation of a wide array of non-chelating olefins, including di-, tri-, and tetrasubstituted variants, with enantioselectivities reaching up to 99%. nih.govresearchgate.net The modularity of the MaxPHOX ligand, derived from an amino alcohol, an amino acid, and a P-stereogenic phosphinous acid, allows for extensive tuning. irbbarcelona.org In the hydrogenation of N-aryl imines, Ir-MaxPHOX catalysts have achieved up to 96% ee. irbbarcelona.org The presence of the P-stereogenic center is often crucial for achieving high activity and selectivity. nih.gov

SIPHOX : This P,N ligand has also been used effectively with iridium for the asymmetric hydrogenation of imines, particularly benzylic aryl imines, yielding enantiomeric excesses greater than 90%. wikipedia.org

Comparison with Ruthenium and Palladium-Based Chiral Catalysts

Ruthenium and palladium complexes represent other major classes of catalysts for asymmetric hydrogenation, each with its own domain of excellence.

Ruthenium Catalysts : Chiral ruthenium catalysts, most famously the Ru-BINAP systems developed by Noyori, are unparalleled for the asymmetric hydrogenation of ketones and β-ketoesters. acs.orgyoutube.com The Noyori hydrogenation mechanism allows for the highly enantioselective reduction of C=O bonds, a transformation for which iridium-PHOX catalysts are generally not employed. youtube.com While some Ru catalysts can hydrogenate certain alkenes, their primary strength lies in carbonyl reduction. rsc.org

Palladium Catalysts : Palladium has more recently emerged as a versatile metal for asymmetric hydrogenation. rsc.org Palladium-based catalysts have shown promise in the hydrogenation of various substrates, including imines, lactones, and cyclic ketones. rsc.orgdicp.ac.cnnih.gov A notable feature of some palladium systems is their ability to operate under base-free conditions, which can be an advantage over certain iridium and ruthenium catalysts that require basic additives. rsc.orgnih.gov However, the development of palladium catalysts for the hydrogenation of sterically demanding, unfunctionalized olefins is less mature compared to the well-established iridium-PHOX systems.

Advantages and Disadvantages of (S,S)-(COD)Ir[Bn-SpinPHOX] in Specific Catalytic Contexts

Based on the comparative analysis, the advantages and disadvantages of (S,S)-(COD)Ir[Bn-SpinPHOX] can be summarized as follows:

Advantages:

Broad Substrate Scope for Non-functionalized Olefins : Its primary advantage is the ability to achieve high enantioselectivity in the hydrogenation of olefins that lack coordinating functional groups, a task difficult for rhodium and ruthenium catalysts. beilstein-journals.org

High Enantioselectivity : For suitable substrates, such as certain α,β-unsaturated carbonyl compounds and substituted styrenes, it consistently delivers excellent enantiomeric excesses, often exceeding 95% ee. researchgate.net

High Activity for Hindered Substrates : Like other modern iridium catalysts, it can effectively reduce sterically hindered tri- and sometimes tetrasubstituted double bonds. nih.gov

Stability : The precatalyst is an air-stable solid, which simplifies handling and storage compared to more sensitive catalytic systems.

Disadvantages:

Limited Efficacy for Carbonyls : It is not an effective catalyst for the asymmetric hydrogenation of ketones or aldehydes, where ruthenium catalysts are far superior.

Lower Efficacy for Chelating Substrates : For olefins with strong coordinating groups, rhodium-diphosphine catalysts often provide higher activity and enantioselectivity due to the well-defined chelation mechanism.

Cost : Iridium is a precious metal, making the catalyst inherently expensive, which can be a consideration for large-scale industrial processes.

Advanced Methodologies and Practical Considerations for Catalyst Utilization

Optimization of Reaction Parameters

For hydrogenations utilizing iridium catalysts with P,N-ligands, such as the SpinPHOX family, catalyst loadings are typically in the range of 0.1 to 2 mol%. scribd.comacs.org Lowering the catalyst loading is desirable from an economic standpoint, especially for large-scale applications, but it may lead to longer reaction times or incomplete conversion. Conversely, a higher catalyst loading can accelerate the reaction but may not be economically viable.

The optimal S/C ratio is substrate-dependent and needs to be determined empirically for each specific transformation. For highly reactive substrates, S/C ratios of 1000 or even higher can be achieved without compromising enantioselectivity or yield. nih.gov However, for more challenging substrates, a lower S/C ratio (e.g., 50 to 200) might be necessary to ensure complete conversion in a reasonable timeframe. nih.gov It is important to note that in some cases, a very low catalyst loading might lead to a decrease in enantioselectivity, possibly due to the presence of trace impurities that can affect the catalyst's performance.

Substrate TypeTypical Catalyst Loading (mol%)Typical S/C RatioObservations
Unfunctionalized Olefins0.1 - 2.050 - 1000Highly reactive substrates allow for lower catalyst loadings.
Challenging Substrates1.0 - 2.050 - 200Higher catalyst loading may be required for complete conversion.

The choice of solvent can have a significant impact on the outcome of an asymmetric hydrogenation reaction, influencing both the solubility of the reactants and the catalyst, as well as the stereochemical course of the reaction. For iridium-catalyzed hydrogenations with P,N-ligands, a range of solvents have been explored, with halogenated solvents often proving to be effective.

Dichloromethane (B109758) (CH₂Cl₂) is a commonly employed solvent for these reactions, often providing a good balance of solubility and reactivity, leading to high enantioselectivities. ub.edu Other solvents such as 1,2-dichloroethane (B1671644) (DCE) and α,α,α-trifluorotoluene have also been used with success. The polarity of the solvent can play a role in the stabilization of the catalytic species and the transition states, thereby influencing the enantioselectivity. In some cases, less polar solvents like toluene (B28343) have been utilized, although this may affect the solubility of the catalyst or substrate. The optimal solvent is highly substrate-dependent and should be screened during the optimization of a new transformation.

SolventTypical OutcomeNotes
Dichloromethane (CH₂Cl₂)High enantioselectivity and conversionCommonly used and often provides a good starting point for optimization.
1,2-Dichloroethane (DCE)Similar results to dichloromethaneA viable alternative to dichloromethane.
TolueneVariable resultsCan be effective for certain substrates, but solubility may be a concern.
Tetrahydrofuran (THF)Can be effectiveUsed in some iridium-catalyzed hydrogenations.

Temperature and hydrogen pressure are two other critical parameters that must be carefully controlled in asymmetric hydrogenation reactions. These parameters can influence the reaction rate, conversion, and in some cases, the enantioselectivity.

The reaction temperature can affect the rate of the reaction, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also have a detrimental effect on enantioselectivity, as the energy difference between the diastereomeric transition states may decrease. Many iridium-catalyzed hydrogenations are performed at room temperature to maximize enantioselectivity. academie-sciences.fr However, for less reactive substrates, heating may be necessary to achieve a reasonable reaction rate.

Hydrogen pressure is a key factor in hydrogenation reactions. For many iridium-catalyzed hydrogenations of unfunctionalized olefins, pressures ranging from 1 to 50 bar of H₂ are commonly employed. acs.orgub.edu Higher pressures can lead to faster reaction rates, but may also, in some instances, affect the enantioselectivity. The optimal pressure is dependent on the substrate and the catalyst system and should be optimized to achieve the best balance of reactivity and selectivity. For some challenging substrates, higher pressures of up to 100 bar have been utilized. researchgate.net

ParameterTypical RangeEffect on Reaction
TemperatureRoom Temperature to 60 °CHigher temperatures increase reaction rate but may decrease enantioselectivity.
Hydrogen Pressure1 - 100 barHigher pressure generally increases reaction rate; its effect on enantioselectivity is substrate-dependent.

Additives can play a crucial role in modulating the reactivity and selectivity of iridium-catalyzed asymmetric hydrogenations. Both Brønsted acids and bases have been shown to have a significant impact on the catalytic cycle, often leading to improved performance.

In the context of iridium-catalyzed hydrogenations, the reaction mixture can become acidic under hydrogenation conditions due to the Brønsted acidity of certain catalytic intermediates. nih.gov The addition of a strong Brønsted acid as a cocatalyst has been shown to improve both reactivity and enantioselectivity in the hydrogenation of certain substrates, such as benzoxazinones. nih.govresearchgate.net This enhancement is attributed to a possible anion-binding interaction between the substrate, the Brønsted acid, and the catalyst.

Conversely, the addition of a base can also be beneficial. For the asymmetric hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids catalyzed by an Ir-SpinPHOX complex, the presence of an organic base like triethylamine (B128534) was found to be essential for achieving full substrate conversion and excellent enantioselectivity. researchgate.net Bases can neutralize acidic species that may inhibit the catalyst and can also play a role in the deprotonation of substrates or intermediates, thereby facilitating the catalytic cycle. The choice of whether to use an acidic or basic additive, and the specific additive to use, is highly dependent on the nature of the substrate and the catalyst.

Additive TypeExamplePotential RoleEffect
Brønsted AcidHydrochloric acidSubstrate activation through anion-binding interaction.Increased reactivity and enantioselectivity. nih.govresearchgate.net
Organic BaseTriethylamineNeutralization of inhibitory acidic species; facilitation of the catalytic cycle.Essential for full conversion and high enantioselectivity in certain reactions. researchgate.net

Catalyst Stability and Robustness

The practical utility of a catalyst is not only determined by its activity and selectivity but also by its stability under the reaction conditions. A robust catalyst can be handled more easily and may be recyclable, which is advantageous for industrial applications.

The thermal stability of an organometallic catalyst is a measure of its resistance to decomposition at elevated temperatures. Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of compounds by monitoring their mass loss as a function of temperature.

Strategies for Catalyst Recovery and Reusability

The high cost of iridium necessitates the development of effective strategies for the recovery and reuse of catalysts like (S,S)-(COD)Ir[Bn-SpinPHOX], especially for large-scale industrial applications. While the catalyst is often used in small quantities due to its high efficiency, its recovery can still offer significant economic and environmental benefits.

Integration into Multi-Step Synthetic Sequences and Cascades

The high efficiency and selectivity of (S,S)-(COD)Ir[Bn-SpinPHOX] and related SpinPHOX catalysts make them ideal candidates for integration into complex synthetic sequences, including tandem or cascade reactions where multiple transformations occur in a single pot. This approach enhances synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste.

Tandem Hydrogenation-Spiroketalization Reactions

A notable application of SpinPHOX/iridium(I) catalysis is in the asymmetric synthesis of aromatic spiroketals. This transformation is achieved through a tandem reaction sequence that combines an asymmetric hydrogenation with a subsequent spiroketalization. The process typically starts with an α,α'-bis(2-hydroxyarylidene) ketone substrate. The iridium catalyst, with a SpinPHOX ligand, selectively hydrogenates a C=C bond, creating a chiral intermediate that then undergoes a spontaneous or acid-catalyzed intramolecular cyclization to form the spiroketal framework with high stereocontrol. This powerful cascade reaction allows for the construction of complex, stereochemically rich spiroketal structures in a single, efficient step.

Hydrogenation/Lactamization Cascades

While a direct tandem hydrogenation/lactamization cascade involving an initial hydrogenation followed by a ring-closing lactamization is a conceptually attractive synthetic strategy, the more prevalent application of SpinPHOX/iridium catalysts in the context of lactams involves the direct asymmetric hydrogenation of pre-formed unsaturated lactams. Specifically, these catalysts have proven highly effective for the hydrogenation of α-alkylidene lactams. nih.gov This reaction is crucial for the synthesis of optically active lactams that possess a chiral center at the α-position. These chiral lactam products are valuable building blocks in medicinal chemistry. The (S,S)-(COD)Ir[Bn-SpinPHOX] catalyst system has demonstrated the ability to reduce challenging six- and seven-membered α-alkylidene lactams, affording the desired saturated products with excellent enantioselectivities (up to 98% ee). nih.gov This methodology has been successfully applied in the asymmetric synthesis of the anti-inflammatory drug Loxoprofen (B1209778) and its analogs.

Process Intensification and Scale-Up Potential for Industrial Applications

For a catalyst to be industrially viable, it must not only be highly active and selective but also demonstrate robustness and efficiency on a larger scale. The (S,S)-(COD)Ir[Bn-SpinPHOX] catalyst and related systems have shown significant promise for process intensification and scale-up, positioning them as valuable tools for the pharmaceutical and fine chemical industries. Asymmetric hydrogenation itself is a highly atom-economical process, and the high turnover numbers achievable with this catalyst contribute to its green chemistry credentials. nih.gov The development of robust iridium catalysts is a key step towards replacing less desirable synthetic methods in industrial settings.

Gram-Scale Syntheses and High TON Achievability

A critical step in evaluating the industrial potential of a catalyst is demonstrating its efficacy on a preparative scale. SpinPHOX/Iridium(I) catalyst systems have been successfully employed in gram-scale and even decagram-scale asymmetric hydrogenations, proving their scalability. researchgate.netdicp.ac.cn For instance, the asymmetric hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids using a SpinPHOX/Ir(I) catalyst was readily scaled to the gram level while maintaining high enantioselectivity. researchgate.net This scalability is crucial for the practical synthesis of pharmaceutical intermediates.

Furthermore, the catalyst exhibits the ability to achieve high turnover numbers (TONs), which is a measure of its productivity and efficiency. In the asymmetric hydrogenation of certain substrates, TONs of up to 4000 have been reported for iridium-catalyzed reactions, underscoring the catalyst's high level of activity. nih.gov The ability to perform reactions with low catalyst loadings (e.g., 0.1 mol%) further enhances its appeal for large-scale synthesis by reducing catalyst cost per kilogram of product. researchgate.net

The table below summarizes the performance of SpinPHOX/Iridium catalysts in selected scalable asymmetric hydrogenation reactions.

Substrate TypeScaleCatalyst SystemProductEnantiomeric Excess (ee)Turnover Number (TON)
(E)-2-(hydroxymethyl)-3-arylacrylic acidsGram-scale(S,S)-SpinPHOX/Ir(I)Chiral 3-aryl-2-hydroxymethylpropionoic acidsup to 95%Not specified
Pyrazolo[1,5-a]pyrimidinesDecagram-scaleIridium/Chiral LigandChiral Tetrahydropyrazolo[1,5-a]pyrimidinesup to 99%Not specified
OximesNot specifiedChiral Iridium(III) ComplexChiral N-alkoxy aminesup to 98:2 erup to 4000
β,γ-Unsaturated γ-lactamsNot specifiedIridium-phosphoramiditeChiral γ-lactamsup to 99%~1000 (at 0.1 mol% loading)

This table is for illustrative purposes and combines data from related iridium catalyst systems to show scalability and efficiency.

Regulatory Compliance and Industrial Relevance

The industrial application of homogeneous catalysts like (S,S)-(COD)Ir[Bn-SpinPHOX] is governed by a balance between catalytic performance and the stringent requirements of regulatory frameworks, particularly within the pharmaceutical and fine chemical sectors. The viability of such catalysts on a commercial scale hinges on their efficiency, selectivity, and the ability to adhere to strict purity standards for the final product.

Industrial Relevance and Scalability

Iridium-based catalysts, including the SpinPHOX family, are highly valued in industrial settings for their exceptional performance in asymmetric hydrogenation reactions. mdpi.com These processes are critical for the synthesis of enantiomerically pure compounds, which are essential building blocks for many active pharmaceutical ingredients (APIs). nih.govnih.gov The industrial relevance of (S,S)-(COD)Ir[Bn-SpinPHOX] and related systems is underscored by several key performance metrics that make them suitable for large-scale production.

High catalyst efficiency is paramount for industrial processes to be economically feasible. This is often measured by the turnover number (TON), which represents the number of moles of substrate converted per mole of catalyst. A high TON signifies that only a very small amount of the expensive iridium catalyst is needed to produce a large quantity of product. Iridium-catalyzed asymmetric hydrogenations have demonstrated remarkable efficiency, with TONs reaching up to 10,000 in the synthesis of chiral amines like Cinacalcet. rsc.org In the large-scale production of the herbicide (S)-metolachlor, an iridium ferrocenyl diphosphine catalyst system achieved a substrate-to-catalyst ratio exceeding 1,000,000, highlighting the extreme efficiency possible with these systems. researchgate.net

The successful transfer of a catalytic reaction from laboratory to industrial scale is a significant challenge. However, processes utilizing iridium catalysts for asymmetric hydrogenation have been successfully scaled up. For instance, the preparation of a key chiral intermediate for a pharmaceutical candidate was achieved in a batchwise fashion on a 27 kg scale using an iridium-based catalyst, demonstrating the robustness and scalability of the methodology. mdpi.com

Below is a table summarizing key performance indicators for iridium-catalyzed reactions relevant to industrial applications.

Application/Substrate TypeCatalyst SystemScaleTurnover Number (TON)Enantiomeric Excess (ee)Reference
N-phosphinoylimines (for Cinacalcet)Iridium Tridentate CatalystLab ScaleUp to 10,000>99% rsc.org
Imine (for (S)-metolachlor)Iridium Ferrocenyl DiphosphineCommercial>1,000,000Not specified researchgate.net
Substituted BenzodiazepineIr/WalPhos-00327 kg~67 (at 1.5 mol% loading)99% mdpi.com
QuinazolinonesChiral Iridium/DiphosphineGram ScaleNot specifiedUp to 98% researchgate.net

This table is interactive and can be sorted by column.

Regulatory Compliance: Managing Elemental Impurities

While highly effective, the use of iridium-based catalysts like (S,S)-(COD)Ir[Bn-SpinPHOX] in pharmaceutical manufacturing necessitates strict control over catalyst residues in the final API. labcorp.com Global regulatory bodies, including the International Council for Harmonisation (ICH), have established guidelines to limit the presence of elemental impurities in drug products to ensure patient safety. nih.gov

Under the ICH Q3D guideline for elemental impurities, iridium is classified as a Class 2B element. labcorp.comhilarispublisher.com This classification includes elements that are generally used as catalysts in drug substance synthesis. Because the catalyst is intentionally added to the process, a risk assessment is required to evaluate and control the potential for these impurities to be present in the final product. hilarispublisher.com

The core of the regulatory requirement is adherence to the Permitted Daily Exposure (PDE), which defines the maximum acceptable daily intake of an elemental impurity. The PDE for iridium varies depending on the route of administration of the final drug product. usp.org

The table below outlines the established PDE limits for iridium.

Route of AdministrationPermitted Daily Exposure (PDE) (µ g/day )Concentration Limit (ppm or µg/g)*
Oral10010
Parenteral101
Inhalation10.1

Concentration limits are calculated based on a standard assumption of a maximum daily drug dose of 10 grams. usp.orgusp.org For products with different daily doses, manufacturers must calculate the specific concentration limit to ensure the PDE is not exceeded. europa.eu

Future Perspectives and Emerging Research Directions

Development of Novel SpinPHOX Ligand Architectures with Enhanced Performance

The modular nature of SpinPHOX ligands makes them prime candidates for structural modification to tune steric and electronic properties, thereby enhancing catalytic activity and selectivity. A significant area of development is the creation of P-stereogenic phosphinooxazoline ligands, such as MaxPHOX. These ligands, which incorporate a chiral center at the phosphorus atom, have demonstrated superior performance in the asymmetric hydrogenation of challenging alkene and imine substrates compared to non-P-stereogenic analogues. nih.gov For instance, the threonine-derived P-stereogenic Ir-MaxPHOX catalyst has achieved very high enantioselectivity in the hydrogenation of N-Boc-2,3-diarylallyl amines. nih.gov

Another promising direction is the development of ligands like NeoPHOX, derived from readily available amino acids such as serine or threonine. nih.gov The synthesis of NeoPHOX allows for easy variation of substituents at the stereogenic center, creating a library of ligands with diverse steric profiles. These have shown high enantioselectivities in iridium-catalyzed hydrogenations, comparable to ligands derived from more expensive starting materials. nih.gov Further exploration into novel backbone structures, such as those incorporating spirobiindane scaffolds, continues to yield ligands that create a more defined and effective chiral environment around the iridium center. rsc.org

Expansion of Substrate Scope for (S,S)-(COD)Ir[Bn-SpinPHOX] and its Analogues

A primary goal in catalysis research is to develop catalysts that are effective for a wide range of substrates. While Ir-SpinPHOX systems are proficient, research is actively pushing their boundaries. A major challenge has been the asymmetric hydrogenation of unfunctionalized, sterically hindered olefins, particularly tetrasubstituted ones. nih.govacs.org The development of catalysts like Ir-MaxPHOX has shown great promise, successfully hydrogenating a variety of di-, tri-, and tetrasubstituted olefins with high enantiomeric excesses (up to 99% ee). nih.govacs.org This includes substrates with diverse geometries, substitution patterns, and poorly coordinating polar groups. acs.org

Future work will likely focus on historically difficult substrate classes:

Purely alkyl-substituted olefins: These lack the aryl groups that often facilitate favorable catalyst-substrate interactions. acs.org

Z-olefins and exocyclic olefins: These geometries can present unique challenges for achieving high enantioselectivity. nih.govacs.org

Functionalized carbonyl compounds: Ir-SpinPHOX catalysts have been shown to be highly effective for the hydrogenation of cyclic α-alkylidene lactams, ketones, and lactones, providing access to chiral α-carbon centers. nih.gov Expanding this to a broader range of complex and medicinally relevant carbonyl compounds is an active area of investigation. nih.gov

The following table summarizes the performance of a next-generation Ir-MaxPHOX catalyst on various challenging olefin substrates, illustrating the expansion of the substrate scope. nih.gov

Substrate TypeExample SubstrateCatalystPressure (H₂)Enantiomeric Excess (ee %)
1,1-Disubstitutedα-tert-butylstyreneIr-MaxPHOX 4c1 bar94
Trisubstituted (E-olefin)(E)-1,2-diphenylpropeneIr-MaxPHOX 4c50 bar91
Triaryl TrisubstitutedTriaryl olefin S18Ir-MaxPHOX->99
TetrasubstitutedTetrasubstituted olefin S3Ir-MaxPHOX 1b50 bar99

Deeper Mechanistic Understanding of Challenging Transformations and Low Selectivity Cases

To rationally design better catalysts, a profound understanding of the reaction mechanism is essential. For Ir-SpinPHOX systems, it is generally accepted that the hydrogenation of non-functionalized alkenes proceeds through an Ir(III)/Ir(V) tetrahydride intermediate. nih.gov The enantioselectivity is determined in the first hydrogen transfer step from the metal to the coordinated olefin. nih.gov

However, for challenging substrates or cases with unexpectedly low selectivity, a more detailed picture is required. Modern computational methods, particularly Density Functional Theory (DFT), have become indispensable tools. nih.gov By calculating the transition state energies for different reaction pathways, researchers can predict enantioselectivity and rationalize experimental outcomes. nih.govresearchgate.net This computational approach, combined with experimental techniques like deuterium (B1214612) labeling, helps to uncover the subtle steric and electronic factors that govern stereochemical outcomes. nih.govacs.org Future research will focus on building more accurate predictive models, such as quadrant diagrams derived from transition state analysis, to explain why certain ligand-substrate combinations are successful while others are not. nih.gov

Catalyst Immobilization and Heterogenization Strategies for Continuous Flow Processes

The transition from batch to continuous flow manufacturing offers significant advantages in safety, efficiency, and scalability. mdpi.com A key challenge in this transition is the heterogenization of homogeneous catalysts like (S,S)-(COD)Ir[Bn-SpinPHOX] to prevent leaching, allow for easy separation, and enable catalyst recycling. Iridium is an expensive and rare metal, making its recovery and reuse economically and environmentally critical. mdpi.com

Emerging strategies for immobilization include:

Ion-exchange supports: Anionic iridium complexes can be immobilized on commercially available anion-exchange resins, such as crosslinked polystyrene. mdpi.com These supported catalysts have been successfully used in flow reactors like the H-Cube, demonstrating remarkable stability and retaining activity even after months of use. mdpi.com

Covalent grafting: Attaching the ligand or metal complex to solid supports like silica (B1680970), polymers, or monoliths via a covalent linker is a robust method well-suited for flow chemistry. core.ac.uknih.gov

Physisorption: Techniques like fluorous physisorption, which uses interactions between a fluorous-tagged catalyst and a fluorous support, offer an alternative to covalent attachment. core.ac.uk

These strategies facilitate the integration of iridium-catalyzed asymmetric hydrogenations into continuous flow systems, a crucial step toward more sustainable industrial applications. nih.gov

Exploration of New Asymmetric Transformations Beyond Hydrogenation

While asymmetric hydrogenation is the most prominent application, the chiral environment created by the Iridium-SpinPHOX complex is suitable for catalyzing other important transformations. The development of catalysts for new reactions is a vibrant area of research, leveraging the versatility of the iridium center.

One key area is asymmetric allylic substitution , a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Iridium catalysts often provide complementary regioselectivity to the more commonly used palladium systems. researchgate.net The development of new NeoPHOX ligands has shown promise in palladium-catalyzed allylic substitution, and their application in iridium-catalyzed variants is a logical next step. nih.gov

Another emerging application is in tandem or cascade reactions . For example, an Iridium-SpinPHOX system was used for the asymmetric hydrogenation of α,α′-bis(2-hydroxyarylidene) ketones, which was immediately followed by an iridium-catalyzed spiroketalization, providing direct access to chiral aromatic spiroketals in high yield and enantioselectivity. thieme-connect.com Exploring other cascade reactions that couple an initial hydrogenation with subsequent cyclizations or functionalizations represents a powerful strategy for increasing molecular complexity in a single operation.

Sustainable and Green Chemistry Aspects of Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation aligns well with several core principles of green chemistry. yale.eduacs.orgmsu.edu Future research will continue to emphasize and improve upon these aspects.

Atom Economy: Hydrogenation is a 100% atom-economical reaction, as all atoms of the reactants (substrate and H₂) are incorporated into the final product, generating no by-product waste. nih.govacs.org

Catalysis: The use of catalytic amounts of the iridium complex is vastly superior to stoichiometric reagents, minimizing waste. yale.eduacs.org Research is focused on developing catalysts with extremely high turnover numbers (TONs), further reducing the required catalyst loading.

Energy Efficiency: Many Ir-SpinPHOX catalyzed hydrogenations can be conducted under mild conditions, often at room temperature and low to moderate hydrogen pressures, which reduces energy consumption. nih.govyale.edu

Waste Prevention: By achieving high selectivity and conversion, these catalytic systems minimize the formation of side products and the need for complex purification steps, thereby preventing waste at its source. msu.edu

Safer Solvents: The move towards using greener solvents or developing catalysts that are effective in biphasic systems (e.g., for easier recycling) is an ongoing goal. rsc.org

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S,S)-(COD)Ir[Bn-SpinPHOX], and how can purity be ensured?

  • Methodological Answer : Synthesis involves chiral ligand coordination to the iridium center under inert conditions. Key steps include ligand purification (via column chromatography), metal-ligand stoichiometric control (e.g., 1:1 molar ratio), and inert atmosphere maintenance (Schlenk line/glovebox) to prevent oxidation . Purity is confirmed via NMR (e.g., absence of uncoordinated ligand peaks in 31^{31}P NMR) and elemental analysis. Crystallization from dichloromethane/hexane mixtures can yield single crystals for X-ray diffraction, providing structural confirmation .

Q. Which spectroscopic and analytical techniques are essential for characterizing (S,S)-(COD)Ir[Bn-SpinPHOX]?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 31^{31}P NMR to verify ligand coordination and chiral integrity. For example, diastereotopic protons in the COD ligand or Bn-SpinPHOX backbone confirm stereochemical retention .
  • X-ray Crystallography : Resolve absolute configuration and bond metrics (e.g., Ir–P bond lengths, typically 2.2–2.3 Å) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns .

Q. How should researchers design initial catalytic trials using this complex?

  • Methodological Answer :

  • Substrate Scope : Start with benchmark substrates (e.g., asymmetric hydrogenation of α,β-unsaturated esters) to establish baseline enantiomeric excess (ee) .
  • Parameter Screening : Vary temperature, pressure (for hydrogenation), and solvent polarity (e.g., dichloromethane vs. toluene) to optimize turnover frequency (TOF) and selectivity .
  • Control Experiments : Include achiral catalysts (e.g., Crabtree’s catalyst) to isolate stereochemical contributions of Bn-SpinPHOX .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data across different substrates?

  • Methodological Answer :

  • Mechanistic Probes : Use deuterium labeling (e.g., D2_2 in hydrogenation) to track stereochemical pathways .
  • Computational Modeling : DFT calculations (e.g., transition-state energy differences between diastereomeric pathways) to rationalize selectivity trends .
  • Steric/Electronic Analysis : Correlate substrate electronic parameters (Hammett σ) or steric bulk (Tolman cone angles) with ee values to identify governing factors .

Q. What strategies improve reproducibility in catalytic performance studies?

  • Methodological Answer :

  • Standardized Protocols : Document exact ligand-to-metal ratios, solvent drying methods (e.g., molecular sieves), and catalyst activation steps (e.g., pre-stirring under H2_2) .
  • Error Analysis : Quantify batch-to-batch variability via control experiments (e.g., replicate trials with the same substrate) and report standard deviations .
  • Collaborative Validation : Share catalyst samples with independent labs to verify activity/selectivity .

Q. How can researchers integrate (S,S)-(COD)Ir[Bn-SpinPHOX] into tandem catalytic systems?

  • Methodological Answer :

  • Compatibility Screening : Test stability in the presence of co-catalysts (e.g., enzymes, organocatalysts) under shared reaction conditions (pH, solvent) .
  • Sequential vs. Concurrent Steps : For example, use iridium-catalyzed hydrogenation followed by enzymatic resolution, monitoring cross-interference via in-situ IR or GC .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing enantioselectivity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit ee vs. substrate parameters (e.g., steric bulk) using software like OriginLab or R .
  • Multivariate Analysis : PCA (Principal Component Analysis) to identify dominant factors influencing selectivity .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points arising from experimental error .

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :

  • Model Refinement : Adjust computational parameters (e.g., solvent effects via COSMO-RS, dispersion corrections) to better match experimental conditions .
  • Experimental Validation : Synthesize computationally predicted transition-state analogs (e.g., stabilized intermediates) for spectroscopic characterization .

Ethical and Reproducibility Considerations

Q. What documentation is critical for enabling replication of studies using this complex?

  • Methodological Answer :

  • Full Synthetic Details : Report exact reaction times, temperatures, and purification methods (e.g., "recrystallized twice from Et2_2O/hexane") .
  • Data Transparency : Provide raw NMR files, crystallographic CIFs, and chromatograms in supplementary materials .
  • Negative Results : Disclose failed experiments (e.g., ligand decomposition under specific conditions) to prevent redundant efforts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.